![molecular formula C29H46N8O9 B12419368 Methyltetrazine-PEG8-N3](/img/structure/B12419368.png)
Methyltetrazine-PEG8-N3
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Overview
Description
Methyltetrazine-PEG8-N3 is a polyethylene glycol (PEG)-based PROTAC linker. It is a versatile compound used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). This compound is particularly notable for its role in click chemistry, where it facilitates bio-conjugation through its azide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG8-N3 is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group and an azide group linked through a linear PEG chain. The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are known for their efficiency and specificity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced equipment and techniques. The process ensures high purity and reproducibility, making it suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG8-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions
Reagents: Copper catalysts, alkyne-containing molecules, DBCO, BCN.
Conditions: Typically carried out at room temperature with appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are bio-conjugates that are used in various scientific applications, particularly in the synthesis of PROTACs .
Scientific Research Applications
Methyltetrazine-PEG8-N3 is a chemical compound with applications in bioorthogonal chemistry, nanoparticle modification, and potentially in the development of antibody-drug conjugates. It consists of a methyltetrazine group linked to a PEG8 (polyethylene glycol with 8 repeating units) spacer and an azide (N3) group . The combination of these functional groups allows for specific chemical reactions with other molecules, making it useful in various scientific research applications .
Bioorthogonal Chemistry
- Reaction with trans-cyclooctene (TCO): Methyltetrazine demonstrates rapid cycloaddition kinetics with trans-cyclooctene (TCO), with reaction rates reported up to 30,000 M⁻¹s⁻¹ . This makes it useful in bioorthogonal reactions, where the tetrazine-containing molecule reacts quickly with TCO-bearing biomolecules .
- Derivatization of Amine-Containing Biomolecules: Methyltetrazine-PEG8-acid can be used as a building block to derivatize amine-containing biomolecules. The resulting tetrazine-containing biomolecule can then react with TCO-bearing biomolecules .
Nanoparticle Modification
- Surface Modification: this compound can be employed in modifying the surface of nanoparticles (NPs) through bio-orthogonal chemistries .
- Stabilization and Stealth Properties: Surface modification of nanoparticles using this compound helps stabilize them in biological conditions and limit the adsorption of undesired biomolecules . This is particularly important for in vivo applications, where non-specific binding can reduce efficacy and cause off-target effects .
Antibody-Drug Conjugates (ADCs)
- Linker in ADCs: While not explicitly mentioned for this compound, PEG linkers are important components in ADCs, influencing their safety, specificity, and activity .
- Targeted Cancer Treatment: ADCs are used for targeted cancer treatment, delivering cytotoxic agents directly to tumor cells . The PEG8 spacer in this compound could potentially be used to attach a drug to an antibody, creating an ADC with improved stability and pharmacokinetics .
Other potential applications:
Mechanism of Action
Methyltetrazine-PEG8-N3 exerts its effects through bioorthogonal chemistry, specifically through click chemistry reactions. The azide group in this compound reacts with alkyne-containing molecules, forming stable bio-conjugates. This mechanism allows for the selective targeting and degradation of proteins in PROTAC applications .
Comparison with Similar Compounds
Similar Compounds
- Methyltetrazine-PEG4-N3
- Methyltetrazine-PEG12-N3
- Methyltetrazine-PEG24-N3
Uniqueness
Methyltetrazine-PEG8-N3 is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly effective in bio-conjugation and PROTAC synthesis compared to its shorter or longer PEG counterparts .
Biological Activity
Methyltetrazine-PEG8-N3 is a heterobifunctional compound that plays a significant role in bioorthogonal chemistry, particularly in the context of drug delivery, imaging, and activity-based protein profiling. This article provides an overview of its biological activity, including its chemical properties, applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a methyltetrazine moiety linked to an 8-unit polyethylene glycol (PEG) spacer and an azide functional group. This structure enhances its solubility in aqueous solutions while allowing for efficient bioconjugation through bioorthogonal reactions.
Property | Value |
---|---|
Chemical Formula | C29H46N8O9 |
Molecular Weight | 650.72 g/mol |
Purity | >95% by HPLC |
Solubility | DCM, acetonitrile, DMF, DMSO |
Storage Conditions | -20 °C |
The biological activity of this compound is primarily attributed to its ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions. The methyltetrazine component reacts selectively with strained alkenes (e.g., trans-cyclooctene) to form stable dihydropyridazine linkages. This reaction is characterized by:
- High Selectivity : The tetrazine group does not interfere with other functional groups in biological samples.
- Rapid Kinetics : The IEDDA reaction is one of the fastest bioorthogonal ligations available, making it suitable for real-time applications in live cells and organisms.
Applications
- Fluorescent Imaging : this compound can be utilized in fluorescent imaging to label biomolecules selectively without disrupting their natural functions.
- Drug Delivery Systems : Its biocompatibility and rapid reaction kinetics facilitate targeted drug delivery, particularly in cancer therapy.
- Activity-Based Protein Profiling : The compound serves as a minimal bioorthogonal tag that allows for the visualization of protein interactions in live cells.
Case Study 1: PET Imaging
A study demonstrated the use of fluorine-18 labeled tetrazines, including Methyltetrazine derivatives, for pre-targeted PET imaging. The results indicated that these compounds exhibit efficient brain uptake and rapid clearance, making them suitable for non-invasive imaging applications .
Case Study 2: Activity-Based Protein Profiling
In another study, Methyltetrazine was incorporated into a dipeptide fluoromethylketone cysteine protease inhibitor. The tetrazine allowed visualization of cathepsin activity in live cells via IEDDA ligation with TCO-modified fluorophores. This approach showcased the potential of Methyltetrazine as a versatile tool in proteomics .
Properties
Molecular Formula |
C29H46N8O9 |
---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C29H46N8O9/c1-25-33-35-29(36-34-25)27-4-2-26(3-5-27)24-31-28(38)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-32-37-30/h2-5H,6-24H2,1H3,(H,31,38) |
InChI Key |
VLLVXWIRBLYSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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